N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide
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Overview
Description
N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide is a complex organic compound that features a benzenesulfonyl group, a methoxyphenyl group, and a bromoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with an amine to form a benzenesulfonamide intermediate.
Methoxylation: The intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and amide groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Material Science: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-Benzenesulfonylamino-3-methoxyphenyl)acetamide: Lacks the bromo group and may have different reactivity and biological activity.
N-(4-Benzenesulfonylamino-3-methoxyphenyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide is unique due to the presence of the bromoacetamide group, which imparts specific reactivity and potential biological activity that may not be present in similar compounds .
Properties
CAS No. |
86785-41-3 |
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Molecular Formula |
C15H15BrN2O4S |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-methoxyphenyl]-2-bromoacetamide |
InChI |
InChI=1S/C15H15BrN2O4S/c1-22-14-9-11(17-15(19)10-16)7-8-13(14)18-23(20,21)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,17,19) |
InChI Key |
JZLLKIYDEMIUFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CBr)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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